molecular formula C17H16FNO B11937696 N-(2,4-Dimethylphenyl)-3-(4-fluorophenyl)-2-propenamide CAS No. 853347-62-3

N-(2,4-Dimethylphenyl)-3-(4-fluorophenyl)-2-propenamide

Katalognummer: B11937696
CAS-Nummer: 853347-62-3
Molekulargewicht: 269.31 g/mol
InChI-Schlüssel: ZBJZBZFHQQOOID-UXBLZVDNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-Dimethylphenyl)-3-(4-fluorophenyl)-2-propenamide is an organic compound characterized by the presence of both dimethylphenyl and fluorophenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethylphenyl)-3-(4-fluorophenyl)-2-propenamide typically involves the reaction of 2,4-dimethylphenylamine with 4-fluorobenzaldehyde under specific conditions. The reaction proceeds through a condensation mechanism, forming the desired propenamide compound. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,4-Dimethylphenyl)-3-(4-fluorophenyl)-2-propenamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-(2,4-Dimethylphenyl)-3-(4-fluorophenyl)-2-propenamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(2,4-Dimethylphenyl)-3-(4-fluorophenyl)-2-propenamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2,4-Dimethylphenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide
  • N-(2,4-Dimethylphenyl)-2-[4-(4-fluorophenyl)methyl]piperazin-1-yl]acetamide

Uniqueness

N-(2,4-Dimethylphenyl)-3-(4-fluorophenyl)-2-propenamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of dimethylphenyl and fluorophenyl groups allows for unique interactions and reactivity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Eigenschaften

CAS-Nummer

853347-62-3

Molekularformel

C17H16FNO

Molekulargewicht

269.31 g/mol

IUPAC-Name

(E)-N-(2,4-dimethylphenyl)-3-(4-fluorophenyl)prop-2-enamide

InChI

InChI=1S/C17H16FNO/c1-12-3-9-16(13(2)11-12)19-17(20)10-6-14-4-7-15(18)8-5-14/h3-11H,1-2H3,(H,19,20)/b10-6+

InChI-Schlüssel

ZBJZBZFHQQOOID-UXBLZVDNSA-N

Isomerische SMILES

CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)F)C

Kanonische SMILES

CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.